2-Methylpyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

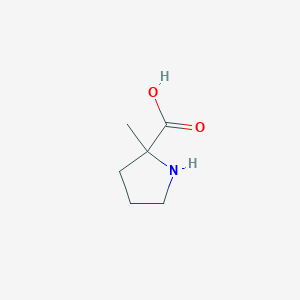

2-Methylpyrrolidine-2-carboxylic acid is a derivative of the natural amino acid proline . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The IUPAC name for this compound is (2R)-2-methyl-2-pyrrolidinecarboxylic acid .

Synthesis Analysis

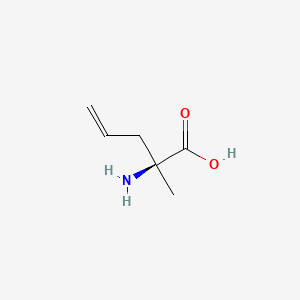

The synthesis of 2-Methylpyrrolidine-2-carboxylic acid and its derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, one synthetic strategy involves the use of the natural amino acid S-proline and the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid) as precursors .Molecular Structure Analysis

The molecular structure of 2-Methylpyrrolidine-2-carboxylic acid is characterized by a five-membered pyrrolidine ring. The InChI code for this compound is 1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

While specific chemical reactions involving 2-Methylpyrrolidine-2-carboxylic acid are not detailed in the search results, the compound’s pyrrolidine ring structure plays a significant role in various chemical reactions. For instance, the pyrrolidine ring is a common structural motif in many biologically active compounds and is often involved in reactions catalyzed by the natural amino acid proline .Physical And Chemical Properties Analysis

2-Methylpyrrolidine-2-carboxylic acid has a molecular weight of 129.16 . It is a solid at room temperature and should be stored in a dry environment .Applications De Recherche Scientifique

Analytical Chemistry Applications :

- Morita and Konishi (2002) demonstrated the use of derivatives similar to 2-Methylpyrrolidine-2-carboxylic acid as derivatization reagents for carboxylic acids in high-performance liquid chromatography with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).

Catalysis and Organic Synthesis :

- Ruiz-Olalla, Retamosa, and Cossío (2015) synthesized homochiral 4-aminopyrrolidine-2-carboxylate esters, related to 2-Methylpyrrolidine-2-carboxylic acid, as catalysts for asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).

- Wang et al. (2010) found that (S)-N-methylpyrrolidine-2-carboxylate, a derivative of natural L-proline, was an efficient ligand for copper-catalyzed N-arylation of amides (Wang et al., 2010).

Pharmaceutical Research :

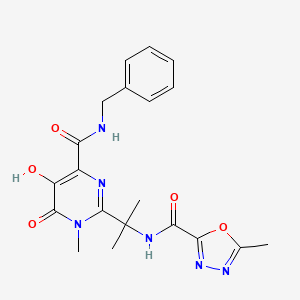

- Di Cesare et al. (1992) explored 7-substituted-1-tert-butyl-6-fluoronaphthyridone-3-carboxylic acids, with chiral aminopyrrolidine substituents similar to 2-Methylpyrrolidine-2-carboxylic acid, for their antimicrobial activity (Di Cesare et al., 1992).

Material Science :

- Meziani et al. (2009) investigated the use of molecules with carboxylic acid groups, akin to 2-Methylpyrrolidine-2-carboxylic acid, as surface passivation agents in the synthesis of aluminum nanoparticles (Meziani et al., 2009).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Orientations Futures

Propriétés

IUPAC Name |

2-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHHAVWYGIBIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyrrolidine-2-carboxylic acid | |

CAS RN |

42856-71-3, 16277-06-8 | |

| Record name | NSC14964 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylproline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)

![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)

![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)